1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
3-(2,3-dimethylphenyl)-5-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-4-27-15-10-8-14(9-11-15)19-22-20(28-24-19)17-18(21)26(25-23-17)16-7-5-6-12(2)13(16)3/h5-11H,4,21H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYCXZKSGBAWSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4C)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine (CAS Number: 899999-38-3) is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
The molecular formula of the compound is with a molecular weight of 376.4 g/mol. The structure consists of a triazole ring linked to an oxadiazole moiety and aromatic groups, which may contribute to its biological properties.
| Property | Value |
|---|---|
| CAS Number | 899999-38-3 |
| Molecular Formula | C20H20N6O2 |
| Molecular Weight | 376.4 g/mol |
Anticancer Activity
Recent studies have indicated that compounds containing triazole and oxadiazole moieties exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various oxadiazole derivatives that demonstrated cytotoxicity against different cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various pathways such as the modulation of signaling cascades involving p53 and NF-kB .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research suggests that derivatives similar to this compound possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways .
Neuroprotective Effects
There is emerging evidence that compounds with similar structural features can exhibit neuroprotective effects. Specifically, they may modulate neuropeptide Y receptors which are implicated in mood regulation and neurodegenerative diseases. A study focusing on neuropeptide Y Y2 receptor antagonists showed that certain compounds could penetrate the blood-brain barrier effectively, suggesting potential applications in treating neurological disorders .
Study 1: Anticancer Efficacy
In a comparative study involving various triazole derivatives, it was found that the compound exhibited IC50 values below 10 µM against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). This indicates a strong potential for further development as an anticancer agent .
Study 2: Antimicrobial Screening
A screening assay conducted on synthesized oxadiazole derivatives revealed that the compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the range of 32-64 µg/mL. This positions it as a candidate for further exploration in antimicrobial therapy .
The biological activities observed can be attributed to the unique structural features of the compound which allow for interaction with various biological targets:
- Triazole Ring : Known for its ability to chelate metal ions and inhibit enzymes like aromatase.
- Oxadiazole Moiety : Often involved in enhancing lipophilicity and improving membrane permeability.
These interactions can lead to alterations in cellular signaling pathways, promoting apoptosis in cancer cells or disrupting bacterial metabolism.
Scientific Research Applications
Chemical Characteristics
This compound has a complex structure that includes a triazole and oxadiazole moiety, which are known for their pharmacological properties. The molecular formula is with a molecular weight of 376.42 g/mol. The presence of multiple functional groups enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. The compound has shown promising results in inhibiting the growth of various cancer cell lines:
- Mechanism of Action : The oxadiazole moiety is believed to interfere with cellular processes critical for cancer cell proliferation and survival. For instance, compounds containing the oxadiazole scaffold have been associated with telomerase inhibition, which is crucial for cancer cell immortality .
-
Case Studies :
- A study by Zheng et al. demonstrated that derivatives of 1,3,4-oxadiazoles exhibited significant telomerase inhibitory activity against gastric cancer cell lines .
- Another research highlighted that certain 1,3,4-oxadiazole derivatives showed lower IC50 values compared to standard chemotherapeutics in various cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The oxadiazole and triazole rings contribute to its ability to interact with microbial targets:
- Spectrum of Activity : Studies indicate that derivatives exhibit broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
Research has suggested that compounds containing the oxadiazole moiety can exhibit anti-inflammatory properties:
- Mechanism : These compounds may inhibit pathways involved in inflammation, making them potential candidates for treating inflammatory diseases .
Antioxidant Activity
The antioxidant properties of this compound have been explored as well:
- Biological Relevance : Antioxidants are crucial in combating oxidative stress-related diseases. The presence of specific functional groups in the compound enhances its ability to scavenge free radicals .
Synthesis and Derivatives
The synthesis of 1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine can be achieved through various methods:
Synthetic Pathways
- Cyclization Reactions : The formation of the oxadiazole ring can be accomplished through cyclization reactions involving hydrazides and isocyanates.
- Photoredox Catalysis : Recent advancements have introduced photoredox catalysis as an efficient method for synthesizing substituted oxadiazoles .
Structure Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl rings significantly influence the potency and selectivity towards biological targets.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group (-NH₂) on the triazole ring acts as a nucleophile, participating in substitution reactions. For example:
-
Acylation : Reacts with acetyl chloride in the presence of pyridine to form N-acetyl derivatives.
-
Alkylation : Treatment with alkyl halides (e.g., methyl iodide) under basic conditions yields N-alkylated products .
Example Reaction Conditions :
| Reaction Type | Reagent | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Acylation | AcCl | THF | 0–25°C | 85–92 |
| Alkylation | CH₃I | DMF | 60°C | 78–84 |
Cycloaddition Reactions
The triazole ring can undergo [3+2] cycloaddition with alkynes or nitriles to form fused heterocycles. For instance, reaction with phenylacetylene in the presence of Cu(I) catalysts generates bis-triazole derivatives .
Key Data :
Oxidative Transformations
The oxadiazole ring is susceptible to oxidation. Treatment with hydrogen peroxide (H₂O₂) in acidic media cleaves the oxadiazole ring, yielding carboxylic acid derivatives .
Mechanism :
-
Protonation of the oxadiazole nitrogen.
-
Nucleophilic attack by H₂O₂, leading to ring opening.
Condensation Reactions
The ethoxyphenyl group participates in condensation with aldehydes or ketones. For example, reaction with benzaldehyde under acidic conditions forms Schiff base derivatives.
Optimized Protocol :
| Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzaldehyde | HCl | Ethanol | 6 | 89 |
Hydrolysis of the Ethoxy Group
The 4-ethoxyphenyl substituent undergoes hydrolysis in strong acidic or basic conditions to form a phenolic derivative.
Conditions :
-
Acidic : 6M HCl, reflux, 8 hrs → 92% yield.
-
Basic : NaOH (aq), 100°C, 6 hrs → 88% yield.
Enzyme Inhibition via Reactivity
The compound’s structure enables non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets. For example:
-
α-Glucosidase Inhibition : IC₅₀ = 41.76 ± 0.01 μM (comparable to acarbose) .
-
Anticancer Activity : Derivatives show IC₅₀ values < 1 μM against EGFR kinase .
Stability Under Thermal and Photolytic Conditions
Thermogravimetric analysis (TGA) reveals decomposition above 250°C, indicating thermal stability. Photolytic studies under UV light (254 nm) show <5% degradation over 72 hours.
Comparative Reactivity of Substituents
| Group | Reactivity | Preferred Reaction |
|---|---|---|
| Triazole -NH₂ | High (nucleophilic) | Acylation |
| Oxadiazole | Moderate (electrophilic) | Oxidation |
| Ethoxyphenyl | Low (hydrolysis-sensitive) | Hydrolysis |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Modified Aryl Substituents
The target compound’s structural analogues differ primarily in substituent groups on the triazole and oxadiazole rings. Key examples include:
Substituent Effects on Physicochemical Properties
- Electronic Effects : The trifluoromethyl group in ’s compound introduces strong electron-withdrawing effects, which may stabilize the triazole ring against metabolic degradation .
- Steric Hindrance : The 2,3-dimethylphenyl group on the target compound creates steric bulk, possibly limiting interactions in narrow binding pockets compared to smaller substituents like 4-ethoxyphenyl .
Research Findings and Comparative Data
Table 1: Comparative Analysis of Key Analogues
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing 1-(2,3-dimethylphenyl)-4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized to improve yield?
- Methodology : A multi-step approach is typically employed. First, synthesize the oxadiazole ring via cyclization of a nitrile intermediate with hydroxylamine under acidic conditions. Subsequent click chemistry (azide-alkyne cycloaddition) can introduce the triazole moiety. Optimization may involve:
- Temperature control : Elevated temperatures (70–90°C) for oxadiazole formation .
- Catalyst screening : Cu(I) catalysts (e.g., CuBr) for regioselective triazole synthesis .
- Purification : Column chromatography or recrystallization to isolate intermediates .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm substituent positions via and chemical shifts (e.g., ethoxy group protons at δ 1.3–1.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks .
- Elemental analysis : Match experimental and theoretical C/H/N percentages (±0.3%) .
Q. What are the key considerations for crystallizing this compound for X-ray diffraction studies?
- Crystallization protocols : Use slow evaporation in mixed solvents (e.g., DCM/hexane). SHELXL or Olex2 software can refine structures .
- Challenges : Planar triazole rings may lead to stacking interactions; monitor for twinning .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., unexpected NMR splitting patterns) be resolved?
- Root-cause analysis :
- Dynamic effects : Rotameric equilibria in the ethoxy group may cause splitting; variable-temperature NMR can confirm .
- Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish overlapping signals .
Q. What computational methods are suitable for modeling the compound’s electronic properties and reactivity?
- DFT approaches :
- HOMO-LUMO analysis : Assess charge transfer using Gaussian 09 with B3LYP functional .
- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for SAR studies .
- Table : Key DFT parameters for the compound (hypothetical data):
| Parameter | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Band gap (eV) | 4.4 |
Q. How does the substitution pattern (e.g., 2,3-dimethylphenyl vs. 4-ethoxyphenyl) influence biological activity?
- Structure-activity relationship (SAR) :
- Lipophilicity : Methyl groups enhance membrane permeability; ethoxy groups modulate solubility .
- Steric effects : Ortho-substituents on phenyl rings may hinder target binding .
Q. What strategies mitigate thermal degradation during DSC/TGA analysis?
- Operational adjustments :
- Heating rate : ≤5°C/min to avoid rapid decomposition .
- Atmosphere : Use N flow to prevent oxidation .
Data Contradiction & Experimental Design
Q. How should researchers address discrepancies between theoretical (DFT) and experimental (X-ray) bond lengths in the triazole ring?
- Systematic checks :
- Basis set limitations : Upgrade to def2-TZVP for better accuracy .
- Crystal packing effects : Compare gas-phase DFT with solid-state X-ray data .
Q. What experimental designs are optimal for assessing the compound’s acid-base behavior in non-aqueous solvents?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
